molecular formula C10H10O3 B1443130 4-Formyl-3,5-dimethylbenzoic acid CAS No. 538367-60-1

4-Formyl-3,5-dimethylbenzoic acid

Cat. No. B1443130
M. Wt: 178.18 g/mol
InChI Key: VJSOYWONAPNDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-3,5-dimethylbenzoic acid is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.18 .


Molecular Structure Analysis

The molecular structure of 4-Formyl-3,5-dimethylbenzoic acid consists of a benzene ring substituted with two methyl groups and a carboxylic acid group .


Physical And Chemical Properties Analysis

The predicted boiling point of 4-Formyl-3,5-dimethylbenzoic acid is 349.8±30.0 °C and its predicted density is 1.218±0.06 g/cm3 . The compound has a predicted pKa value of 3.92±0.10 .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

4-Formyl-3,5-dimethylbenzoic acid plays a significant role in chemical synthesis, particularly in the formation of specific derivatives. For instance, a study demonstrated its use in the Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles, leading to the formation of 4-formyl derivatives. This process is crucial for creating specialized chemical compounds with potential applications in various fields (Attaryan et al., 2006).

Catabolism and Bacterial Metabolism

In microbiological studies, 4-Formyl-3,5-dimethylbenzoic acid has been observed in the catabolic pathways of certain bacterial strains. For example, its derivative, 4-hydroxy-3,5-dimethylbenzoic acid, was found to undergo distinct metabolic pathways in different bacteria, such as Rhodococcus rhodochrous and Pseudomonas sp., illustrating its importance in understanding bacterial metabolism and potential applications in biotechnology (Cain et al., 1997).

Electrochemical Studies

The electrochemical properties of derivatives of 4-Formyl-3,5-dimethylbenzoic acid have been studied, which is crucial in understanding their potential applications in electronic and catalytic systems. For instance, the polarographic behavior of arylazo pyrazoles, which are related to 4-Formyl-3,5-dimethylbenzoic acid derivatives, has been explored (Ravindranath et al., 1983).

Solid-Phase Synthesis Applications

4-Formyl-3,5-dimethylbenzoic acid derivatives have been utilized in the synthesis of linkers and resins for solid-phase synthesis, a method widely used in peptide and non-peptide synthesis. This showcases its versatility and utility in advanced chemical synthesis techniques (Jin et al., 2001).

Future Directions

Future directions for 4-Formyl-3,5-dimethylbenzoic acid could involve its use in the synthesis of novel porous materials . For example, it has been used in the synthesis of a highly porous metal-organic framework (MOF) comprising a triarylborane linker .

properties

IUPAC Name

4-formyl-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSOYWONAPNDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-3,5-dimethylbenzoic acid

Synthesis routes and methods

Procedure details

A solution of 4-bromo-3,5-dimethylbenzoic acid (0.92 g, 4 mmol) in THF (10 mL) was cooled down to −100° C. with N2(I)-Et2O bath and added n-butyllithium (1.6 M in hexanes, 5 mL, 8 mmol) slowly. After completion of addition, the reaction mixture was warmed to −78° C. and DMF (0.74 mL, 8 mmol) was added dropwise. The resulting mixture was stirred at −78° C. for 1.5 h and allowed to warm to −20° C., followed by the addition of 2N aqueous HCl (30 mL). The organic phase was separated and the aqueous phase was extracted with EtOAc, the combined organic phases were dried over MgSO4. The solvent was removed and the resulting residue was purified by flash column chromatography (eluent: EtOAc-hexanes-1:1) to yield 4-formyl-3,5-dimethyl-benzoic acid (10c).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-3,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Formyl-3,5-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Formyl-3,5-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Formyl-3,5-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Formyl-3,5-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Formyl-3,5-dimethylbenzoic acid

Citations

For This Compound
1
Citations
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
The synthesis of highly functionalized substituted tetrahydro-1H-cyclopenta[c]quinoline (I) and its reduced derivatives hexahydro-1H-cyclopenta[c]quinolines (II) via Povarov reaction in …
Number of citations: 7 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.